Cas no 1008423-48-0 (8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid)

8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid 化学的及び物理的性質
名前と識別子
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- 8-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- BBL020993
- MFCD06653340
- STK893699
- AKOS001476686
- BRD-A00232488-001-01-5
- BS-29909
- CS-0206704
- 1008423-48-0
- 8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- 8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylicacid
- 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid
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- MDL: MFCD06653340
- インチ: InChI=1S/C15H17NO2/c1-2-9-6-7-13-12(8-9)10-4-3-5-11(10)14(16-13)15(17)18/h3-4,6-8,10-11,14,16H,2,5H2,1H3,(H,17,18)
- InChIKey: JTSJPXTXISWCHS-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O
計算された属性
- せいみつぶんしりょう: 243.125929g/mol
- どういたいしつりょう: 243.125929g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 243.3g/mol
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 420.6±45.0 °C at 760 mmHg
- フラッシュポイント: 208.2±28.7 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E926278-250mg |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid |
1008423-48-0 | 250mg |
$98.00 | 2023-05-18 | ||
A2B Chem LLC | AI05069-5g |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic acid |
1008423-48-0 | 95% | 5g |
$706.00 | 2024-04-20 | |
A2B Chem LLC | AI05069-1g |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic acid |
1008423-48-0 | 95% | 1g |
$209.00 | 2024-04-20 | |
abcr | AB383003-250mg |
8-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid; . |
1008423-48-0 | 250mg |
€178.00 | 2024-07-24 | ||
TRC | E926278-25mg |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid |
1008423-48-0 | 25mg |
$64.00 | 2023-05-18 | ||
TRC | E926278-50mg |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid |
1008423-48-0 | 50mg |
$75.00 | 2023-05-18 | ||
abcr | AB383003-250 mg |
8-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
1008423-48-0 | 250MG |
€168.40 | 2022-06-10 | ||
Ambeed | A656082-1g |
8-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
1008423-48-0 | 95% | 1g |
$228.0 | 2024-04-26 | |
1PlusChem | 1P00H9T9-5g |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic acid |
1008423-48-0 | 95% | 5g |
$750.00 | 2025-02-28 | |
1PlusChem | 1P00H9T9-250mg |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic acid |
1008423-48-0 | 95% | 250mg |
$105.00 | 2025-02-28 |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acidに関する追加情報
Research Briefing on 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid (CAS: 1008423-48-0)
The compound 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid (CAS: 1008423-48-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the unique structural features of 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid, which contribute to its bioactivity. The molecule's cyclopentacquinoline scaffold, combined with the ethyl and carboxylic acid functional groups, enables selective interactions with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a modulator of specific neurotransmitter receptors, suggesting potential applications in neurological disorders.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid. A novel catalytic method reported in Organic Letters (2024) reduces the number of steps required for its production while maintaining high enantiomeric purity. This breakthrough could facilitate larger-scale production for preclinical and clinical studies.
Pharmacological evaluations have revealed promising results. In vitro assays indicate that this compound exhibits selective binding affinity for G-protein coupled receptors (GPCRs) implicated in pain modulation and inflammation. Animal model studies further support its potential as an analgesic agent with reduced side effects compared to existing therapeutics. These findings were detailed in a recent Bioorganic & Medicinal Chemistry publication (2024).
Ongoing research is exploring the structure-activity relationships (SAR) of 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid derivatives. Preliminary data suggest that modifications to the ethyl group or carboxylic acid moiety can significantly alter receptor selectivity and potency. Such insights are driving the design of next-generation analogs with improved pharmacokinetic properties.
In conclusion, 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid represents a promising scaffold for drug development, particularly in neuroscience and pain management. Continued research into its mechanism of action and therapeutic potential is warranted. The compound's unique chemical properties and recent synthetic advances position it as a valuable candidate for further investigation in medicinal chemistry programs.
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